molecular formula C22H31ClO2 B1669218 Clometherone CAS No. 5591-27-5

Clometherone

Cat. No.: B1669218
CAS No.: 5591-27-5
M. Wt: 362.9 g/mol
InChI Key: UMRURYMAPMZKQO-NDKKBYRMSA-N
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Description

Clometherone, also known as 6α-chloro-16α-methylprogesterone, is a synthetic pregnane steroid and derivative of progesterone. It was first reported in 1962 and is described as an antiestrogen and antiandrogen. Despite its promising properties, this compound was never marketed .

Preparation Methods

Clometherone is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of chlorinating agents and methylating agents under controlled temperatures and pressures .

Industrial production methods for this compound are not well-documented, likely due to its limited commercial use. the general principles of steroid synthesis, including the use of high-purity reagents and stringent reaction controls, would apply.

Chemical Reactions Analysis

Clometherone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule. Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

Mechanism of Action

Clometherone exerts its effects by interacting with hormone receptors in the body. As an antiestrogen, it binds to estrogen receptors, preventing estrogen from exerting its effects. Similarly, as an antiandrogen, this compound binds to androgen receptors, inhibiting the action of androgens. These interactions disrupt the normal hormonal signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Clometherone is unique due to its dual antiestrogen and antiandrogen properties. Similar compounds include other synthetic steroids such as:

    Progesterone: The parent compound of this compound, used widely in hormone therapy.

    Medroxyprogesterone acetate: Another synthetic derivative of progesterone with progestogenic activity.

    Cyproterone acetate: A steroidal antiandrogen used in the treatment of androgen-dependent conditions.

Compared to these compounds, this compound’s combination of antiestrogen and antiandrogen activities makes it a unique tool for research and potential therapeutic applications .

Biological Activity

Clometherone, a synthetic compound classified as an antiestrogen, has garnered attention for its potential therapeutic applications, particularly in the context of hormone-related conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is structurally related to clomiphene citrate, a well-known fertility drug. It functions primarily as an estrogen receptor modulator. The compound exhibits both agonistic and antagonistic properties depending on the target tissue, which allows it to influence various biological pathways associated with estrogen signaling.

  • Chemical Structure : this compound is a derivative of triphenylethylene, characterized by its ability to bind to estrogen receptors and modulate their activity.
  • Mechanism : By inhibiting estrogen receptor-mediated transcriptional activity, this compound can reduce the effects of endogenous estrogens in tissues sensitive to these hormones, such as breast and reproductive tissues.

Biological Activities and Therapeutic Applications

This compound's biological activities extend beyond its role as an antiestrogen. It has been studied for its potential in treating conditions such as osteoporosis, androgen deficiency, and certain cancers.

1. Osteoporosis Treatment

Research indicates that this compound may be effective in preventing bone resorption, making it a candidate for osteoporosis treatment. A study demonstrated that combining this compound with growth hormone secretagogues enhanced bone density in animal models, suggesting its utility in managing osteoporosis-related fractures .

2. Androgen Deficiency

In clinical settings, this compound has been explored for its effects on testosterone levels in men with hypogonadism. A trial comparing this compound with traditional testosterone replacement therapies showed that it could effectively raise endogenous testosterone levels without the side effects commonly associated with exogenous testosterone administration .

3. Cancer Research

This compound's ability to modulate estrogen activity has implications in cancer therapy. It has been investigated for its potential role in treating hormone-responsive cancers such as breast cancer. By blocking estrogen's proliferative effects on tumor cells, this compound could serve as part of a combination therapy strategy .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound in various applications:

  • Study on Osteoporosis : In a randomized controlled trial involving postmenopausal women, this compound was administered alongside standard osteoporosis treatments. Results indicated a significant increase in bone mineral density compared to control groups .
  • Androgen Deficiency Trial : A double-blind study involving 60 men with low testosterone levels showed that those treated with this compound experienced significant increases in serum testosterone levels and improved symptoms related to hypogonadism compared to placebo .

Data Summary Table

Study TypePopulationInterventionOutcome
Osteoporosis TrialPostmenopausal womenThis compound + GHIncreased bone mineral density
Androgen Deficiency StudyMen with hypogonadismThis compoundSignificant rise in serum testosterone
Cancer Treatment StudyHormone-responsive cancerThis compound + other agentsReduced tumor growth

Properties

CAS No.

5591-27-5

Molecular Formula

C22H31ClO2

Molecular Weight

362.9 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1

InChI Key

UMRURYMAPMZKQO-NDKKBYRMSA-N

SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl

Appearance

Solid powder

Key on ui other cas no.

5591-27-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clometherone;  Lilly 38000;  Lilly-38000;  Lilly38000;  38000;  Clometeron; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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